molecular formula C10H9NO B3094003 (S)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile CAS No. 125225-26-5

(S)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile

Cat. No. B3094003
M. Wt: 159.18 g/mol
InChI Key: MEFZMTYUOQFQHF-JTQLQIEISA-N
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Patent
US05180741

Procedure details

1.46 g of 4-cyano-1-indanone in 131 ml of tetrahydrofuran is cooled to +5° C., 1 g of potassium borohydride is added in small fractions, with agitation for one hour 15 minutes, followed by pouring over 200 ml of water containing sodium chloride, and extraction with isopropyl ether. The organic phase is dried, brought to dryness under reduced pressure and the residue is chromatographed on silica in a hexane-ethyl acetate mixture (6-4). 1.40 g of expected product is obtained, M.p.=98° C.
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
131 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[CH2:5][CH2:6][C:7]2=[O:12])#[N:2].[BH4-].[K+].O>O1CCCC1>[OH:12][CH:7]1[C:8]2[CH:9]=[CH:10][CH:11]=[C:3]([C:1]#[N:2])[C:4]=2[CH2:5][CH2:6]1 |f:1.2|

Inputs

Step One
Name
Quantity
1.46 g
Type
reactant
Smiles
C(#N)C1=C2CCC(C2=CC=C1)=O
Name
Quantity
131 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
[BH4-].[K+]
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing
EXTRACTION
Type
EXTRACTION
Details
sodium chloride, and extraction with isopropyl ether
CUSTOM
Type
CUSTOM
Details
The organic phase is dried
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on silica in a hexane-ethyl acetate mixture (6-4)

Outcomes

Product
Name
Type
product
Smiles
OC1CCC=2C(=CC=CC12)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.